molecular formula C20H21N5O2 B2585632 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380169-07-1

2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2585632
CAS No.: 2380169-07-1
M. Wt: 363.421
InChI Key: DBSUVJFWDYSEQH-UHFFFAOYSA-N
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Description

2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining pyrimidine, azetidine, and pyridazinone moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. One common method involves the condensation of 4,6-dimethylpyrimidine with azetidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This method has been shown to be effective in synthesizing similar pyrimidine derivatives . The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain microbial enzymes, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one apart from these similar compounds is its combination of the azetidine and pyridazinone moieties, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-10-14(2)22-20(21-13)24-11-15(12-24)25-19(26)9-8-17(23-25)16-6-4-5-7-18(16)27-3/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSUVJFWDYSEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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